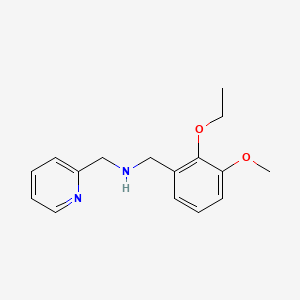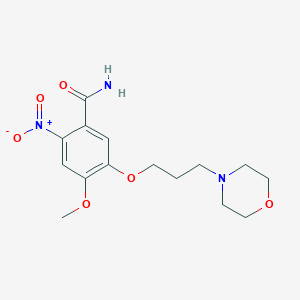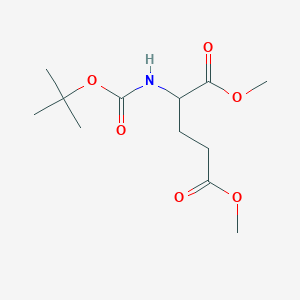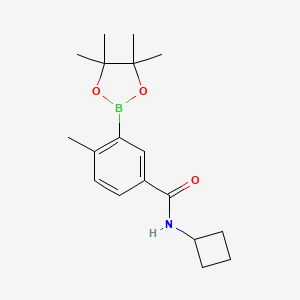![molecular formula C11H13NO4 B3159436 5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 86181-90-0](/img/structure/B3159436.png)
5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one
Descripción general
Descripción
5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research.
Aplicaciones Científicas De Investigación
5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one has been extensively studied for its potential applications in the field of scientific research. One of the most promising applications of 5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one is in the field of drug discovery. 5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one has been shown to exhibit potent inhibitory activity against a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in a number of physiological processes, and their inhibition has been shown to have therapeutic potential for a range of diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Mecanismo De Acción
The mechanism of action of 5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in the breakdown of neurotransmitters. This inhibition leads to an increase in the levels of neurotransmitters in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects
5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes involved in the breakdown of neurotransmitters, 5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one has also been shown to exhibit antioxidant activity. This activity is believed to be due to the presence of the methoxy group in the phenol ring, which can scavenge free radicals and prevent oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one for lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the physiological effects of these enzymes and their potential therapeutic applications. However, the use of 5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one in lab experiments is limited by its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are a number of future directions for research on 5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one. One area of interest is the development of more effective synthesis methods for 5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one, which could improve its availability and reduce costs. Another area of interest is the development of new derivatives of 5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one with improved solubility and potency. Finally, there is a need for further research into the potential therapeutic applications of 5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one, particularly in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-8-2-4-9(5-3-8)15-7-10-6-12-11(13)16-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZDEEHEJPYXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258516 | |
| Record name | 5-[(4-Methoxyphenoxy)methyl]-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Methoxyphenoxy)methyl)oxazolidin-2-one | |
CAS RN |
86181-90-0 | |
| Record name | 5-[(4-Methoxyphenoxy)methyl]-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86181-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Methoxyphenoxy)methyl]-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3159356.png)


![N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3159393.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B3159406.png)







![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3159449.png)